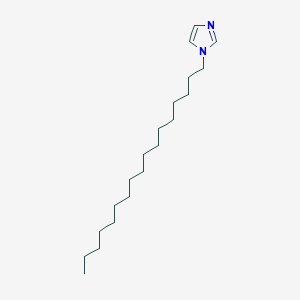

1-Heptadecyl-1H-imidazole

Description

BenchChem offers high-quality 1-Heptadecyl-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Heptadecyl-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

25268-79-5 |

|---|---|

Molecular Formula |

C20H38N2 |

Molecular Weight |

306.5 g/mol |

IUPAC Name |

1-heptadecylimidazole |

InChI |

InChI=1S/C20H38N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-22-19-17-21-20-22/h17,19-20H,2-16,18H2,1H3 |

InChI Key |

GITHFJGZCMUMOI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCN1C=CN=C1 |

Origin of Product |

United States |

Significance of the Imidazole Heterocycle in Chemical Research

The imidazole (B134444) ring, a five-membered heterocycle containing two nitrogen atoms, is a cornerstone of contemporary chemical research. nih.govnumberanalytics.com Its importance stems from its unique electronic properties, its presence in a multitude of biologically significant molecules, and its utility as a versatile building block in organic synthesis. mdpi.comresearchgate.net

First synthesized in the 19th century, imidazole is an aromatic compound that exhibits both weak acidic and basic properties, allowing it to act as a proton donor and acceptor. mdpi.comnih.govchemicalbook.com This amphoteric nature, coupled with its ability to coordinate with metal ions, makes it a crucial component in the active sites of many enzymes. mdpi.comnih.gov The imidazole side chain of the amino acid histidine, for instance, plays a vital role in the catalytic activity of enzymes like ribonuclease. researchgate.net

Beyond its role in biochemistry, the imidazole scaffold is a privileged structure in medicinal chemistry. mdpi.comsciencepublishinggroup.com A vast number of pharmaceutical agents incorporate the imidazole ring, exhibiting a broad spectrum of biological activities, including antifungal, antibacterial, anticancer, and antihypertensive properties. nih.govnih.govnih.gov The inclusion of the imidazole moiety can enhance the pharmacokinetic properties of drug candidates, such as improving solubility. irjet.net

In the realm of materials science, imidazole derivatives are utilized as corrosion inhibitors, components of ionic liquids, and as ligands in the synthesis of metal-organic frameworks. quinoline-thiophene.com Their ability to form stable complexes and self-assemble into organized structures makes them valuable in the development of new materials with tailored properties.

Structural Classification and Nomenclature of N Alkyl Imidazoles

N-alkyl imidazoles are a class of imidazole (B134444) derivatives where an alkyl group is attached to one of the nitrogen atoms of the imidazole ring. The nomenclature and classification of these compounds follow the systematic rules set by the International Union of Pure and Applied Chemistry (IUPAC).

The imidazole ring itself is numbered starting from one of the nitrogen atoms as position 1, proceeding around the ring to give the second nitrogen atom the lowest possible number, which is 3. chemicalbook.comiupac.org Therefore, the two nitrogen atoms are at positions 1 and 3. When an alkyl group is substituted on a nitrogen atom, its position is indicated by the prefix "1-" or "N-". For instance, in 1-Heptadecyl-1H-imidazole, the "1-" prefix specifies that the heptadecyl group is attached to the nitrogen atom at position 1. The "1H" indicates that the nitrogen at position 1 bears a substituent, and the remaining nitrogen at position 3 is attached to a hydrogen atom when the ring is in its neutral state.

N-alkyl imidazoles can be broadly classified based on the nature of the alkyl substituent. A primary distinction is made based on the length of the alkyl chain:

Short-chain N-alkyl imidazoles: These compounds, with alkyl groups typically ranging from methyl to butyl, are often used as solvents, reagents, and precursors in organic synthesis. google.com

Long-chain N-alkyl imidazoles: This category includes compounds like 1-Heptadecyl-1H-imidazole, which possess a long aliphatic chain (typically more than six carbons). nih.gov The presence of this long hydrocarbon tail imparts amphiphilic properties to the molecule, meaning it has both a hydrophilic (the imidazole head) and a lipophilic (the alkyl tail) part. This dual nature is central to their applications.

The table below provides a summary of the structural features of 1-Heptadecyl-1H-imidazole.

| Feature | Description |

| Core Heterocycle | Imidazole |

| Substituent | Heptadecyl group (-C₁₇H₃₅) |

| Position of Substitution | N-1 |

| Molecular Formula | C₂₀H₃₈N₂ |

| IUPAC Name | 1-Heptadecyl-1H-imidazole |

Coordination Chemistry of 1 Heptadecyl 1h Imidazole As a Ligand System

Ligand Field Theory and Electron Donating Capabilities of the Imidazole (B134444) Nitrogen

Ligand Field Theory (LFT) provides a sophisticated model to describe the electronic structure and bonding in coordination complexes. wikipedia.orgnumberanalytics.com It is an extension of Crystal Field Theory and incorporates principles of Molecular Orbital Theory to account for the covalent nature of metal-ligand bonds. wikipedia.orgnumberanalytics.com In the context of 1-Heptadecyl-1H-imidazole, the primary donor atom is the sp2-hybridized nitrogen atom (N3) of the imidazole ring, which possesses a lone pair of electrons available for coordination to a metal center.

The electron-donating capability of the imidazole nitrogen is a crucial factor in determining the stability and properties of the resulting metal complexes. The inductive effect of the heptadecyl chain, while electronically distant from the coordinating nitrogen, can subtly influence the electron density of the imidazole ring. However, the primary electronic character is dictated by the aromatic imidazole system itself. The nitrogen atom acts as a σ-donor, and depending on the metal ion and its oxidation state, the imidazole ring can also participate in π-interactions. These interactions involve the overlap of the metal's d-orbitals with the π-orbitals of the imidazole ring, which can be either ligand-to-metal or metal-to-ligand in nature. wikipedia.org

The strength of the ligand field created by 1-Heptadecyl-1H-imidazole influences the splitting of the metal's d-orbitals, which in turn determines the magnetic properties and electronic spectra of the complexes. libretexts.org

Synthesis and Characterization of Transition Metal Complexes with 1-Heptadecyl-1H-imidazole

The synthesis of transition metal complexes with 1-Heptadecyl-1H-imidazole typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. The choice of solvent is critical due to the amphiphilic nature of the ligand, possessing both a polar imidazole head and a nonpolar heptadecyl tail. cymitquimica.com Common methods for synthesizing coordination compounds include substitution reactions, where the ligand displaces other weakly coordinated ligands, such as water molecules, from the metal's coordination sphere.

An example of such a complex is Nickel, bis(2-heptadecyl-1H-imidazole-kappaN3)bis(octanoato-kappaO)-, where a central nickel ion is coordinated to two 2-heptadecyl-1H-imidazole molecules and two octanoate (B1194180) ions. ontosight.ai

Spectroscopic Investigations of Metal-Ligand Interactions

Spectroscopic techniques are invaluable for probing the interactions between 1-Heptadecyl-1H-imidazole and transition metal ions.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the imidazole ring upon coordination provide direct evidence of metal-ligand bond formation. The C=N and C-N stretching vibrations within the imidazole ring are particularly sensitive to coordination. A shift in the position of these bands, typically to higher wavenumbers, indicates the involvement of the N3 nitrogen in bonding to the metal. kpi.ua

UV-Visible (UV-Vis) Spectroscopy: The electronic transitions within the d-orbitals of the transition metal ion give rise to absorption bands in the UV-Vis region. The position, intensity, and shape of these bands are dictated by the ligand field strength and the geometry of the complex. uokerbala.edu.iq Analysis of these d-d transitions provides information about the coordination environment and the ligand field splitting energy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the ligand in the coordinated state. azjournalbar.com The chemical shifts of the imidazole ring protons and carbons are affected by the coordination to the metal center. For paramagnetic complexes, the presence of unpaired electrons can lead to significant shifting and broadening of NMR signals, which can also be analyzed to gain structural insights. researchgate.net

| Spectroscopic Technique | Information Gained |

| Infrared (IR) | Confirmation of metal-ligand bond formation through shifts in imidazole ring vibrational frequencies. kpi.ua |

| UV-Visible (UV-Vis) | Determination of coordination geometry and ligand field splitting energy from d-d electronic transitions. uokerbala.edu.iq |

| NMR (¹H, ¹³C) | Elucidation of ligand structure in diamagnetic complexes and structural insights from paramagnetic shifts. azjournalbar.comresearchgate.net |

Geometrical and Electronic Structure Analysis of Coordination Compounds

The geometry of coordination compounds formed with 1-Heptadecyl-1H-imidazole is influenced by several factors, including the nature of the metal ion, its oxidation state, the metal-to-ligand ratio, and the presence of other coordinating ligands. Common geometries observed for transition metal complexes include octahedral, tetrahedral, and square planar. researchgate.net

For instance, with metal ions that favor a coordination number of six, octahedral complexes of the type [M(1-heptadecyl-1H-imidazole)₆]ⁿ⁺ can be formed. rsc.org In cases where other ligands are present, mixed-ligand complexes with lower symmetry may result. ontosight.ai The long heptadecyl chain, while not directly involved in coordination, can exert steric influence on the arrangement of ligands in the coordination sphere.

The electronic structure of these complexes is a direct consequence of the metal-ligand interactions as described by Ligand Field Theory. The splitting of the d-orbitals leads to specific electronic configurations, which in turn determine the magnetic properties (paramagnetism or diamagnetism) and the reactivity of the complex. wikipedia.orgnumberanalytics.com Computational methods, such as Density Functional Theory (DFT), can be employed to model the geometry and electronic structure of these coordination compounds, providing deeper insights into the nature of the metal-ligand bonding. gazimedj.com

Influence of the Heptadecyl Chain on Coordination Sphere and Stability

The most significant feature of 1-Heptadecyl-1H-imidazole as a ligand is the presence of the long heptadecyl chain. This alkyl group imparts a strong hydrophobic character to the molecule and its metal complexes. ontosight.ai

Influence on Coordination Sphere: While the heptadecyl chain does not directly participate in the primary coordination to the metal ion, its sheer bulk can sterically influence the arrangement of ligands in the coordination sphere. This steric hindrance can affect the accessibility of the metal center and may favor the formation of certain geometries over others. In solution, the long alkyl chains can lead to aggregation and the formation of micelles or other supramolecular structures, which can in turn influence the coordination chemistry.

| Property Influenced by Heptadecyl Chain | Description |

| Solubility | The long alkyl chain increases the lipophilicity of the metal complexes, making them more soluble in nonpolar organic solvents and less soluble in water. ontosight.ai |

| Steric Hindrance | The bulkiness of the heptadecyl group can influence the geometry of the coordination sphere and the accessibility of the metal center. loc.gov |

| Complex Stability | Increased alkyl chain length can lead to higher stability constants for the metal complexes, partly due to favorable partitioning and hydrophobic interactions. researchgate.netresearchgate.net |

| Supramolecular Assembly | In solution, the amphiphilic nature of the ligand can promote the formation of aggregates, which can affect the coordination behavior. |

Catalytic Applications of 1 Heptadecyl 1h Imidazole and Derived Systems

Homogeneous Catalysis Using 1-Heptadecyl-1H-imidazole-Based Complexes

1-Heptadecyl-1H-imidazole can act as a ligand, forming complexes with metal ions to create catalysts for various organic synthesis reactions. quinoline-thiophene.com These complexes can demonstrate high activity and selectivity, streamlining reaction processes and boosting product yields. quinoline-thiophene.com The long heptadecyl chain can influence the solubility of the resulting metal complex, making it suitable for specific solvent systems or for applications in phase-transfer catalysis.

The catalytic utility of imidazole (B134444) derivatives extends to their ability to form supramolecular catalysts. For instance, the self-assembly of imidazole or its derivatives with other molecules and metal ions, such as Cu2+, can create intricate catalytic systems. sciopen.com These systems can mimic enzymatic active sites and catalyze complex reactions like oxidation/hydrolysis cascades. sciopen.com The presence of multiple imidazole units within the coordination sphere of the metal center is often crucial for the observed catalytic activity. sciopen.com

The following table provides examples of reactions catalyzed by imidazole-based homogeneous systems.

| Catalyst System | Reactants | Product | Key Features |

| 1-Heptadecyl-1H-imidazole-Metal Complex | Various organic substrates | Varies depending on reaction | High activity and selectivity in organic synthesis. quinoline-thiophene.com |

| Imidazole/Fluorenylmethyloxycarbonyl-histidine/Cu2+ | Phenol derivatives, 2′,7′-dichlorofluorescin diacetate | Red adduct, 2′,7′-dichlorofluorescein | Accelerates oxidation and hydrolysis, catalyzes cascade reactions. sciopen.com |

| Imidazole | Phenyl acetates | Hydrolyzed products | Catalyzes hydrolysis, formation of N-acetylimidazole intermediate. rsc.orgacs.org |

Heterogeneous Catalytic Systems Incorporating Imidazole Moieties

Imidazole derivatives, including those with long alkyl chains, can be incorporated into heterogeneous catalytic systems. This is often achieved by immobilizing the imidazole moiety or its metal complex onto a solid support. This approach combines the catalytic activity of the imidazole group with the practical advantages of heterogeneous catalysts, such as easy separation and reusability.

One method involves grafting imidazole-based complexes onto magnetic nanoparticles. For example, an {Fe2+–Imidazole} catalyst has been grafted onto magnetic {Fe@Graphitized C} nanoparticles, creating a robust hybrid catalyst for hydrogen production from formic acid. researchgate.net This catalyst demonstrated high efficiency, producing a significant volume of hydrogen and could be magnetically recovered and reused for multiple cycles. researchgate.net

Metal-Organic Frameworks (MOFs) containing imidazole functionalities also serve as effective heterogeneous catalysts. For instance, a chromium-containing MOF, MIL-101(Cr), has been used to catalyze the one-pot synthesis of 2,4,5-trisubstituted imidazoles under solvent-free conditions. mdpi.com This catalyst showed high yields, short reaction times, and could be recycled multiple times with only a slight loss of efficiency. mdpi.com

The table below summarizes examples of heterogeneous catalytic systems involving imidazoles.

| Catalyst System | Support Material | Reactants | Product | Key Features |

| {Fe2+–Imidazole} | Magnetic {Fe@Graphitized C} nanoparticles | Formic acid | Hydrogen gas | High efficiency, magnetic recovery, reusable. researchgate.net |

| MIL-101(Cr) | Metal-Organic Framework | 1,2-diketone, aromatic aldehydes, ammonium (B1175870) acetate | 2,4,5-trisubstituted imidazoles | High yield, short reaction time, solvent-free, reusable. mdpi.com |

| Cu Nanoparticles | Carbon nanofibers | Imidazole, Phenyl bromide | N-phenyl imidazole | Ligand-free synthesis of N-arylated azoles. nih.gov |

| ZnO Nanoparticles | - | o-phenylene diamine, aromatic aldehydes | Benzimidazole derivatives | High yield, short reaction time, recyclable catalyst. nih.gov |

Organocatalytic Roles of N-Alkyl Imidazoles in Organic Transformations

N-alkyl imidazoles, a class of compounds that includes 1-Heptadecyl-1H-imidazole, can function as organocatalysts, which are small organic molecules that accelerate chemical reactions without the need for a metal. The imidazole ring can act as a nucleophile or a base, facilitating a variety of organic transformations.

Imidazole itself has been shown to be an effective organocatalyst for multicomponent reactions. rsc.org For instance, it can catalyze the reaction of malononitrile, an aldehyde, and a third component (like a naphthol or enolizable ketone) to produce a diverse range of functionalized heterocyclic and carbocyclic compounds. rsc.org This methodology allows for the synthesis of complex molecules in a single step under relatively neutral reaction conditions. rsc.org

The synthesis of substituted imidazoles can also be achieved via organocatalysis. wustl.edu One approach involves the thiazolium-catalyzed addition of an aldehyde to an acyl imine, which generates an α-ketoamide in situ, followed by cyclization to form the imidazole ring. wustl.edu

The table below highlights some organocatalytic applications of imidazoles.

| Organocatalyst | Reactants | Product | Key Features |

| Imidazole | Malononitrile, aldehyde, various nucleophiles | Functionalized 2-amino-4H-chromenes, dienes, 2-amino pyridines | Multicomponent reaction, molecular diversity. rsc.org |

| Thiazolium salt | Aldehyde, acyl imine | Substituted imidazoles | One-pot synthesis, in situ generation of intermediate. wustl.edu |

| N-Heterocyclic Carbenes (derived from imidazoles) | Benzil, amines, aryl aldehydes, AcONH4 | 1,2,4,5-tetrasubstituted imidazoles | Efficient one-pot tandem synthesis. tandfonline.com |

Mechanistic Studies of Catalytic Cycles Involving 1-Heptadecyl-1H-imidazole

Understanding the mechanism of a catalytic reaction is crucial for its optimization and further development. In catalytic cycles involving imidazole derivatives, the imidazole ring often plays a key role in activating substrates and facilitating bond formation.

For instance, in the hydrolysis of aryl acetates catalyzed by imidazole, direct evidence points to the formation of an N-acetylimidazole intermediate. rsc.org This intermediate is then hydrolyzed to release the final product and regenerate the imidazole catalyst.

In the context of metal-catalyzed reactions, mechanistic studies can reveal the role of the imidazole ligand in the catalytic cycle. For example, in a copper-catalyzed carbonylation of alkyl halides, a proposed mechanism involves the photoexcitation of a Cu(I) catalyst, which then engages in a single electron transfer with the alkyl halide to produce a radical intermediate. researchgate.net While this study did not specifically use 1-Heptadecyl-1H-imidazole, the principles can be extended to understand the behavior of copper complexes with N-alkylimidazole ligands.

Computational studies, such as Density Functional Theory (DFT) calculations, are also employed to elucidate reaction mechanisms. For example, in the formation of cyclic hydrazones from pyrrolidines, DFT calculations suggested a self-catalysis mechanism proceeding through a dimeric tetrazine intermediate. acs.org

Optimization of Reaction Conditions for Enhanced Catalytic Efficiency

Optimizing reaction conditions is a critical step in developing any catalytic process to achieve higher yields, better selectivity, and shorter reaction times. For reactions catalyzed by imidazole-based systems, several parameters can be tuned.

Catalyst Selection and Loading: The choice of the specific imidazole derivative and, if applicable, the metal and its counter-ion can significantly impact catalytic activity. nih.gov The amount of catalyst used is also a key variable; using a minimal amount of catalyst is often desirable for economic and environmental reasons. mdpi.com

Solvent: The solvent can have a profound effect on the reaction rate and selectivity. nih.gov For instance, in the nickel-catalyzed C-H arylation of imidazoles, the use of a tertiary alcohol as the solvent was found to be crucial for the success of the reaction. rsc.org

Temperature and Reaction Time: These two parameters are often interdependent. Higher temperatures can lead to faster reactions but may also promote side reactions or catalyst decomposition. Optimization involves finding the right balance to achieve a high yield in a reasonable amount of time. researchgate.netresearchgate.net

Base and Other Additives: In many reactions, a base is required to facilitate the catalytic cycle. The type and amount of base can influence the outcome of the reaction. rsc.org Other additives may also be used to enhance catalytic performance.

The following table presents an example of reaction optimization for the synthesis of 2,4,5-trisubstituted imidazoles.

| Parameter | Variation | Outcome on Yield | Reference |

| Catalyst | No catalyst, HMS, HMS-NH2, HMS-SA | Very low, low, moderate, excellent | researchgate.net |

| Solvent | Toluene (B28343), CH2Cl2, MeCN, H2O, EtOH, Benzene, THF, DMF | Varied, with EtOH giving the highest yield for a specific Cu(II) catalyst. | nih.gov |

| Temperature | Room Temperature (35 °C) to 80 °C | Increased temperature can improve yields and reduce reaction times. | nih.govnih.gov |

Advanced Materials Science Applications of 1 Heptadecyl 1h Imidazole

Development of Functional Materials Utilizing 1-Heptadecyl-1H-imidazole

The development of functional materials from 1-Heptadecyl-1H-imidazole and its derivatives spans several key areas, primarily leveraging its surfactant properties and its ability to act as a ligand. quinoline-thiophene.comfigshare.com These materials include corrosion inhibitors, ionic liquids, and nanoparticle synthesis platforms.

As a surfactant, it can spontaneously form micelles in solution above a certain concentration and adsorb at interfaces, significantly lowering surface tension. figshare.comresearchgate.net This behavior is fundamental to its application in creating structured fluids and surface coatings. The synthesis of imidazolium (B1220033) monomeric surfactants like 1-hexadecyl-1H-imidazole (a close structural analog) has been detailed, with characterization confirming their thermal stability and tendency for self-assembly. figshare.comresearchgate.net

Furthermore, the imidazole (B134444) moiety can be quaternized to form imidazolium-based ionic liquids. ontosight.ai These salts, which are liquid at or near room temperature, are explored as "green" solvents, electrolytes in batteries, and catalysts due to their low volatility, thermal stability, and high ionic conductivity. ontosight.aimdpi.com For instance, an ionic liquid based on a 1-hexadecyl-3-methyl imidazolium cation has been successfully synthesized and characterized for use in polymer blends. mdpi.com The long alkyl chain, in this case, a hexadecyl group, is crucial for modulating the physical properties of the resulting ionic liquid. ontosight.ai

In the realm of nanotechnology, imidazole derivatives serve as stabilizing agents in the synthesis of metal nanoparticles. For example, open-chain bis-imidazolium amphiphiles with long alkyl chains (C18) have been used to synthesize gold nanoparticles with controlled sizes of approximately 7 nm. The imidazole groups coordinate to the gold surface, preventing aggregation and controlling particle growth.

Formation and Characterization of Self-Assembled Monolayers (SAMs) on Metal Surfaces

A significant application of 1-Heptadecyl-1H-imidazole and its long-chain homologs is in the formation of self-assembled monolayers (SAMs) on metal surfaces, particularly for corrosion protection. erode-sengunthar.ac.inresearchgate.net These molecules spontaneously adsorb onto surfaces like copper, forming a dense, ordered molecular film that acts as a barrier against corrosive agents. erode-sengunthar.ac.inresearchgate.netresearchgate.net

The formation process involves immersing a clean metal substrate into a dilute solution of the imidazole derivative. erode-sengunthar.ac.inresearchgate.net The imidazole head group, with its electron-rich nitrogen atoms, serves as a strong binding site to the metal surface. erode-sengunthar.ac.in The long heptadecyl chains then align, driven by van der Waals interactions, to form a compact, hydrophobic outer layer. This process has been studied extensively for the structurally similar 1-octadecyl-1H-imidazole (OI) on copper. researchgate.net

Characterization of these SAMs employs a suite of surface-sensitive techniques:

Electrochemical Impedance Spectroscopy (EIS) is used to determine the optimal conditions for film formation (concentration and immersion time) and to quantify the protective efficiency of the monolayer. erode-sengunthar.ac.inresearchgate.net

X-ray Photoelectron Spectroscopy (XPS) confirms the chemical composition of the surface film and provides evidence of the bonding between the imidazole nitrogen and the metal atoms. erode-sengunthar.ac.inresearchgate.net

Reflection-Absorption FTIR Spectroscopy characterizes the molecular orientation and packing of the alkyl chains within the monolayer. erode-sengunthar.ac.inresearchgate.net

Atomic Force Microscopy (AFM) provides topographical images of the surface, showing the morphology and uniformity of the assembled film. erode-sengunthar.ac.inresearchgate.net

Contact Angle Measurements assess the hydrophobicity of the surface. A significant increase in the water contact angle after SAM formation indicates the successful creation of a nonpolar, water-repellent surface. erode-sengunthar.ac.inacs.org

Research on 1-octadecyl-1H-imidazole (OI) SAMs on copper established that an optimal film forms from a 15 mM solution in methanol (B129727) with a 48-hour immersion period. researchgate.net Similarly, studies on other imidazole derivatives have demonstrated high inhibition efficiencies against corrosion in saline environments. erode-sengunthar.ac.in

| Compound | Substrate | Technique | Key Finding | Reference |

|---|---|---|---|---|

| 1-(3-aminopropyl)-2-methyl-1-imidazole (APMI) | Copper | EIS | Inhibition efficiency of 93.4% in 3% NaCl after 24h self-assembly. | erode-sengunthar.ac.in |

| 1-octadecyl-1H-imidazole (OI) | Copper | EIS | Optimum formation at 15 mM concentration and 48h immersion. | researchgate.net |

| 1-hexadecyl-2,3-dimethylimidazole hexafluorophosphate | Carbon Steel | Contact Angle | Contact angle increased from 24.1° to 87.8° in 1 M HCl, indicating hydrophobic film formation. | acs.org |

| 1-octadecyl-1H-benzimidazole (OBI) | Copper | Polarization Studies | Functions as a cathodic inhibitor with 97-99% efficiency. | researchgate.net |

Integration into Polymeric Matrices for Novel Composite Materials

The integration of 1-Heptadecyl-1H-imidazole and its derivatives into polymeric matrices offers a pathway to creating novel composite materials with tailored properties. mdpi.com While direct studies on 1-Heptadecyl-1H-imidazole itself are limited in this specific context, research on analogous imidazolium ionic liquids demonstrates the feasibility and benefits of this approach. mdpi.com Polymer matrix composites (PMCs) are materials where a polymer resin is reinforced with fibers, particles, or other fillers to enhance properties like strength, stiffness, or functionality. researchgate.net

The function of the matrix is to bind the reinforcement phase together and transfer loads between its components. Imidazolium-based ionic liquids, derived from N-alkylimidazoles, can be incorporated into polymers like Poly(vinyl chloride) (PVC) and Styrene-ethylene-butylene-styrene (SEBS) to act as plasticizers or to impart specific properties such as antimicrobial activity. mdpi.com

| Property | Neat SEBS | SEBS/IL (97.5/2.5 wt%) | SEBS/IL (95/5 wt%) | Reference |

|---|---|---|---|---|

| Young's Modulus (MPa) | 24.0 ± 0.5 | 21.0 ± 0.5 | 17.0 ± 0.5 | mdpi.com |

| Tensile Strength (MPa) | 14.0 ± 0.5 | 13.0 ± 0.5 | 11.0 ± 0.5 | mdpi.com |

| Elongation at Break (%) | 850 ± 20 | 850 ± 20 | 850 ± 20 | mdpi.com |

| Degradation Temp (Td1) (°C) | 410 | 399 | 395 | mdpi.com |

The integration of such imidazole derivatives can create multifunctional composites, combining the mechanical properties of the polymer with the ionic conductivity, thermal stability, or biological activity of the imidazole compound. ontosight.aimdpi.com

Exploitation of Amphiphilic Properties in Supramolecular Assembly

The amphiphilic nature of 1-Heptadecyl-1H-imidazole, arising from its hydrophilic imidazole head and hydrophobic heptadecyl tail, is a cornerstone of its utility in materials science. ontosight.ainih.gov This dual character drives the molecule to self-assemble into ordered supramolecular structures in solution, a process governed by non-covalent forces like hydrophobic interactions, hydrogen bonding, and van der Waals forces. tandfonline.comnih.gov

In aqueous environments, these molecules aggregate to minimize the unfavorable contact between the hydrophobic tails and water. nih.gov At a specific concentration known as the critical micelle concentration (CMC), they spontaneously form micelles—spherical aggregates with a hydrophobic core and a hydrophilic shell. figshare.comresearchgate.net This process is thermodynamically favorable, as indicated by negative values for the standard free energy of micellization (ΔG°mic). figshare.com

The structure of the head group and the length of the alkyl chain significantly influence the aggregation behavior. researchgate.net Studies on imidazolium surfactants have shown that increasing the carbon chain length leads to a decrease in the CMC. researchgate.net For instance, the introduction of a hydroxyethyl (B10761427) fragment into the imidazole head group of a tetradecyl derivative was found to decrease the CMC by 1.5–2 times compared to its unsubstituted analog. researchgate.net While tetradecyl derivatives form conventional micelles with a hydrodynamic diameter of 2–4 nm, longer octadecyl chains can lead to the formation of larger aggregates like worm-like micelles or vesicles with diameters around 100 nm. researchgate.net This ability to form various aggregate structures makes these compounds useful for encapsulating hydrophobic molecules, a key function in drug delivery and other fields. nih.govresearchgate.net

| Compound | Temperature (K) | CMC (mol·dm⁻³) | ΔG°mic (kJ·mol⁻¹) | Reference |

|---|---|---|---|---|

| 1-tetradecyl-1H-imidazole [14IM] | 288 | 0.000302 | -28.71 | figshare.com |

| 293 | 0.000316 | -29.41 | figshare.com | |

| 298 | 0.000331 | -30.12 | figshare.com | |

| 303 | 0.000346 | -30.84 | figshare.com | |

| 1-hexadecyl-1H-imidazole [16IM] | 288 | 0.000078 | -33.45 | figshare.com |

| 293 | 0.000083 | -34.42 | figshare.com | |

| 298 | 0.000089 | -35.40 | figshare.com | |

| 303 | 0.000095 | -36.38 | figshare.com |

Application in Chemical Sensing and Biosensing Platforms (e.g., Volatile Organic Compound Detection)

The unique chemical properties of the imidazole ring make 1-Heptadecyl-1H-imidazole and its analogs valuable components in chemical and biosensing platforms. wordpress.comacs.org A notable application is in the colorimetric detection of volatile organic compounds (VOCs). wordpress.com

A paper-based sensor array has been developed using a mixed film of 10,12-tricosadiynoic acid (TCDA) and N-1-hexadecyl imidazole. wordpress.com TCDA is a diacetylene that, upon UV irradiation, polymerizes to form polydiacetylene (PDA), a material known for its blue-to-red color transition in response to external stimuli like heat, pH changes, or binding events. wordpress.com In this sensor system, the PDA acts as the colorimetric reporter.

The incorporation of N-1-hexadecyl imidazole into the TCDA film significantly enhanced the sensor's performance. wordpress.com While a sensor made of pure TCDA (supported on hectorite (B576562) clay for stability) responded to 7 out of 12 tested VOCs, the mixed TCDA-clay-N-1-hexadecyl imidazole sensor responded to all 12. wordpress.com The presence of the imidazole derivative improved the response time, lowered the detection concentration, and broadened the range of detectable analytes. wordpress.com The sensor showed distinct colorimetric responses to various VOCs, including gasoline and contaminants in car exhaust, demonstrating its potential for environmental monitoring. wordpress.com The imidazole moiety likely interacts with the VOCs, perturbing the PDA backbone and triggering the color change.

| Detected VOCs | Response Characteristics | Reference |

|---|---|---|

| Acetone | The mixed film sensor responded to all 12 VOCs, whereas the sensor without the imidazole derivative responded to only 7. The presence of N-1-hexadecyl imidazole enhanced sensitivity, allowing for detection at lower concentrations and shorter exposure times (e.g., 0.02% for toluene (B28343) in 6 min). The sensor produced a unique colorimetric fingerprint for different VOCs. | wordpress.com |

| Chloroform | ||

| Dichloromethane | ||

| Tetrahydrofuran (B95107) (THF) | ||

| Ethyl Acetate | ||

| Methanol | ||

| Ethanol | ||

| Benzene | ||

| Toluene | ||

| Xylene | ||

| Pyridine | ||

| Triethylamine |

Molecular Interactions of 1 Heptadecyl 1h Imidazole Within Biological Systems

Molecular-Level Interactions with Biological Membranes and Lipid Structures

The interaction of 1-Heptadecyl-1H-imidazole with biological membranes is fundamentally governed by its amphiphilic character. The long, saturated 17-carbon heptadecyl chain is highly hydrophobic, while the nitrogen-containing imidazole (B134444) ring is polar and hydrophilic. This dual nature promotes its spontaneous insertion into lipid bilayers, the primary components of cell membranes.

The hydrophobic heptadecyl tail readily partitions into the nonpolar, acyl chain core of the lipid bilayer to minimize its contact with the aqueous environment. nih.gov Concurrently, the polar imidazole headgroup remains positioned at the membrane's surface, interacting with the polar headgroups of phospholipids (B1166683) and the surrounding water. This orientation is energetically favorable and analogous to the behavior of natural membrane lipids. The modification of an imidazole ring with a long alkyl chain, such as the heptadecyl group, is a known strategy to enhance a compound's ability to interact with biological membranes. ontosight.ai

This insertion can perturb the local membrane environment. The presence of the bulky heptadecyl chain can disrupt the ordered packing of phospholipid acyl chains, potentially increasing membrane fluidity. Studies on similar long-chain alkyl imidazolium (B1220033) compounds have shown they can decrease lipid bilayer thickness and accumulate between the polar heads and hydrocarbon tails of the lipids. researchgate.net The polar imidazole headgroup can engage in electrostatic interactions and hydrogen bonding with phospholipid headgroups, further influencing membrane stability and organization. researchgate.net The extent of these perturbations depends on the concentration of the imidazole compound and the specific composition of the lipid membrane.

| Interaction Type | Interacting Moiety of 1-Heptadecyl-1H-imidazole | Interacting Component of Biological Membrane | Consequence |

| Hydrophobic Interaction | Heptadecyl (C17) alkyl chain | Lipid acyl chains (hydrophobic core) | Insertion and anchoring of the molecule within the membrane. nih.gov |

| Electrostatic Interaction | Imidazole headgroup (can be protonated) | Polar/charged phospholipid headgroups | Anchoring at the interface; potential for pH-dependent interaction. researchgate.net |

| Hydrogen Bonding | Imidazole headgroup (N-H donors/acceptors) | Phosphate (B84403) and carbonyl groups of phospholipids; water | Stabilization of the headgroup at the membrane-water interface. |

| van der Waals Forces | Heptadecyl alkyl chain | Lipid acyl chains | Contributes to the overall stability of insertion in the membrane core. |

Investigations into Molecular Recognition and Binding Mechanisms with Biomolecules

The imidazole moiety is a "privileged structure" in medicinal chemistry, known for its ability to participate in molecular recognition events with various biological targets. mdpi.com The imidazole ring in 1-Heptadecyl-1H-imidazole can engage with biomolecules, such as proteins and nucleic acids, through a variety of non-covalent interactions. nih.gov

The two nitrogen atoms of the imidazole ring allow it to act as both a hydrogen bond donor and acceptor, a critical feature for binding to the active sites of enzymes or receptor pockets. mdpi.comnih.gov Furthermore, the aromatic nature of the ring enables π-π stacking interactions with aromatic amino acid residues like tryptophan, tyrosine, or phenylalanine in proteins.

A key feature of the imidazole group is its pKa, which is typically in the range of 5.0-6.5. nih.gov This means that in response to a weakly acidic environment, such as those found in specific cellular compartments or pathological tissues, the imidazole ring can become protonated, acquiring a positive charge. nih.gov This charge can then mediate strong electrostatic interactions with negatively charged residues (e.g., aspartate, glutamate) on a protein's surface or with the phosphate backbone of nucleic acids. nih.gov The long heptadecyl chain, while primarily interacting with membranes, can also contribute to binding affinity with proteins that have deep hydrophobic pockets.

The specific recognition and binding are highly dependent on the target biomolecule's structure and local chemical environment. For instance, studies on other imidazole derivatives have shown they can form stable complexes with metalloporphyrins, indicating a strong affinity for metal-coordinating sites in proteins like hemoglobin. nih.govmdpi.com

| Binding Mechanism | Key Feature of Imidazole Ring | Potential Interacting Biomolecule/Residue |

| Hydrogen Bonding | N-H donor and sp2 N acceptor | Amino acid side chains (e.g., Ser, Thr, Asn, Gln), peptide backbone |

| π-π Stacking | Aromatic π-system | Aromatic amino acids (e.g., Trp, Tyr, Phe) |

| Electrostatic (Ionic) Interaction | Protonated (cationic) form at acidic pH | Negatively charged amino acids (e.g., Asp, Glu), phosphate groups of lipids/nucleic acids. nih.gov |

| Coordination | Lone pair on sp2 Nitrogen | Metal ions in metalloproteins (e.g., Fe, Zn, Co). nih.gov |

| Hydrophobic Interaction | Heptadecyl tail | Hydrophobic pockets or domains in proteins |

Design Principles for Biomimetic Systems Incorporating Imidazole Scaffolds

The unique properties of long-chain alkyl imidazoles, such as 1-Heptadecyl-1H-imidazole, make them excellent building blocks for biomimetic systems—artificial constructs designed to mimic natural biological structures and functions. Key applications include the development of smart drug delivery vehicles and artificial channels in synthetic membranes.

A primary design principle revolves around the pH-sensitivity of the imidazole headgroup. nih.gov Liposomes, which are vesicles composed of lipid bilayers, can be engineered to include 1-Heptadecyl-1H-imidazole or similar lipids. researchgate.netnih.gov At physiological pH (around 7.4), the imidazole headgroup is mostly neutral, allowing the liposome (B1194612) to remain stable and "stealthy" in circulation. nih.gov However, upon reaching an acidic microenvironment, such as that surrounding a tumor, the imidazole protonates. nih.gov This switch to a positive charge can trigger a conformational change in the liposome, leading to its destabilization and the release of an encapsulated drug, or it can enhance the liposome's interaction with negatively charged cancer cell membranes. nih.govnih.gov

Another design principle leverages the self-assembly properties of these amphiphiles to create artificial channels in membranes. rsc.org Inspired by natural channel proteins like aquaporins, researchers have designed molecules with imidazole headgroups that can self-assemble within a lipid bilayer to form transmembrane pores. rsc.orgnsf.gov The imidazole moieties line the interior of these pores, creating a pathway for the selective transport of water or protons. nsf.gov The design of these systems critically depends on three features: the selectivity of the hydrophilic imidazole head, a scaffold (like urea (B33335) moieties) that promotes directional self-assembly, and the lipophilic tail (like a heptadecyl chain) that ensures compatibility with the membrane's hydrophobic environment. rsc.org

| Design Principle | Molecular Basis | Biomimetic Application | Desired Outcome |

| pH-Responsiveness | pKa of imidazole ring (~5.0-6.5) leads to protonation in acidic environments. nih.gov | pH-sensitive liposomes for targeted drug delivery. researchgate.netnih.gov | Site-specific drug release in pathological tissues (e.g., tumors). nih.gov |

| Amphiphilic Self-Assembly | Hydrophobic tail and polar headgroup structure. | Formation of vesicles (liposomes) and micelles. ontosight.ai | Encapsulation of therapeutic agents. |

| Membrane Anchoring | Long alkyl chain provides strong hydrophobic anchoring. ontosight.ai | Stabilization of artificial channels and surface-modified nanoparticles. | Creation of robust, functional biomimetic membranes. rsc.org |

| Channel Formation | Directional self-assembly guided by H-bonding scaffolds and imidazole headgroups. rsc.org | Artificial water and proton channels in synthetic membranes. nsf.gov | Development of highly selective filtration and separation technologies. researchgate.netresearchgate.net |

Computational and Theoretical Investigations of 1 Heptadecyl 1h Imidazole

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scispace.com It has been effectively employed to study imidazole (B134444) derivatives to understand their geometry, electronic properties, and reactivity. semanticscholar.org For compounds similar to 1-Heptadecyl-1H-imidazole, DFT calculations, often using the B3LYP hybrid functional with basis sets like 6-31G(d,p), have been successful in optimizing molecular geometry and analyzing electronic characteristics. semanticscholar.org

The electronic properties of imidazole derivatives are significantly influenced by the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of HOMO (EHOMO) is related to the molecule's ability to donate electrons, while the energy of LUMO (ELUMO) indicates its electron-accepting capability. The energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity.

Quantum chemical studies on a series of N-alkyl imidazoles have shown that increasing the length of the alkyl chain can influence the electronic parameters. semanticscholar.org For instance, in a study of related imidazolium-based ionic liquids, it was found that the EHOMO, ELUMO, and softness (σ) increased with the lengthening of the alkyl chain. semanticscholar.org These calculations help in understanding the reactivity and potential interaction sites of the molecule. The areas containing nitrogen atoms are often the most probable sites for bonding to metal surfaces through electron donation. researchgate.net

Table 1: Calculated Quantum Chemical Parameters for a Structurally Similar Imidazole Derivative (1-Hexadecyl-1H-imidazole)

| Parameter | Value | Reference |

| EHOMO (eV) | -6.21 | semanticscholar.org |

| ELUMO (eV) | -0.29 | semanticscholar.org |

| Energy Gap (ΔE) (eV) | 5.92 | semanticscholar.org |

| Dipole Moment (Debye) | 3.67 | semanticscholar.org |

| Softness (σ) | 0.338 | semanticscholar.org |

This data is for 1-hexadecyl-1H-imidazole, a close structural analog of 1-heptadecyl-1H-imidazole, and provides an approximation of its electronic properties. The calculations were performed using DFT at the B3LYP/6-31G'(d,p) level of theory. semanticscholar.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

MD simulations can be performed in various environments, such as in a vacuum, in a solvent, or on a surface, to model realistic conditions. For example, simulations can be run for several nanoseconds or even microseconds to observe the dynamic behavior of the molecule. frontiersin.org These simulations track the trajectory of each atom over time, providing insights into stable conformations, the flexibility of different molecular parts, and the nature of non-covalent interactions like van der Waals forces and hydrogen bonding. nih.gov

In the context of applications like corrosion inhibition, MD simulations are used to model the adsorption of imidazole derivatives onto metal surfaces. acs.orgbohrium.com These simulations can reveal the preferred orientation of the molecule on the surface, showing, for instance, a parallel adsorption mode. bohrium.com The long alkyl chain plays a crucial role in forming a protective, hydrophobic layer. The simulation results can be used to calculate the interaction and binding energies between the molecule and the surface.

Quantum Chemical Calculations for Adsorption and Interaction Energies

Quantum chemical calculations are essential for quantifying the adsorption behavior and interaction energies of 1-Heptadecyl-1H-imidazole with various surfaces or other molecules. These calculations provide a more detailed understanding of the bonding mechanisms at the electronic level.

The interaction energy (Einteraction) and binding energy (Ebinding) are key parameters derived from these calculations. A negative and high value for the interaction energy typically indicates a stable adsorption process. For example, in the context of corrosion inhibition, the adsorption energy between an inhibitor and a metal surface (like copper or iron) can be calculated. acs.orgsemanticscholar.org Studies on similar long-chain alkyl imidazole compounds have shown that they adsorb strongly on metal surfaces. bohrium.com

The adsorption mechanism can be a combination of physisorption (due to electrostatic interactions and van der Waals forces) and chemisorption (involving the formation of coordinate bonds between the nitrogen atoms of the imidazole ring and the metal atoms). acs.org DFT calculations can elucidate the nature of these bonds by analyzing the charge transfer between the molecule and the surface. The fraction of electrons transferred (ΔN) is a descriptor that can be calculated to quantify this charge transfer. researchgate.net

Prediction of Spectroscopic Signatures and Reaction Pathways

Theoretical calculations are a powerful tool for predicting and interpreting spectroscopic data, which can aid in the experimental characterization of 1-Heptadecyl-1H-imidazole. DFT calculations can be used to predict vibrational spectra (Infrared and Raman), Nuclear Magnetic Resonance (NMR) chemical shifts, and UV-Vis absorption spectra. science.gov

By calculating the vibrational frequencies and intensities, a theoretical IR and Raman spectrum can be generated. science.gov Comparing these predicted spectra with experimental data can help in assigning the observed vibrational modes to specific functional groups and motions within the molecule. For instance, characteristic peaks for C-H stretching of the alkyl chain, and C=N and C-N stretching of the imidazole ring can be identified. researchgate.net

Similarly, the gauge-invariant atomic orbital (GIAO) method within DFT can be used to compute 1H and 13C NMR chemical shifts. science.gov This is particularly useful for complex molecules where spectral interpretation can be challenging. The predicted chemical shifts can be correlated with the molecular structure and conformation. nih.gov

Furthermore, computational methods can be employed to explore potential reaction pathways. By calculating the energy profiles of possible reactions, including transition state energies, the most likely reaction mechanisms can be identified. This is valuable for understanding the synthesis, degradation, or metabolic pathways of the compound.

Derivatization and Structure Function Relationship Studies of 1 Heptadecyl 1h Imidazole

Systematic Functionalization of the Imidazole (B134444) Ring for Targeted Properties

The imidazole ring in 1-Heptadecyl-1H-imidazole is a versatile platform for systematic functionalization, allowing for the fine-tuning of its electronic and steric properties. The nitrogen atoms in the imidazole ring are key sites for modification. The sp2-hybridized nitrogen (N-3) is a hydrogen bond acceptor, while the N-1 nitrogen, to which the heptadecyl group is attached, can act as a hydrogen bond donor in its protonated form. mdpi.com This dual functionality is fundamental to many of its applications. mdpi.com

Functionalization strategies often target the C-2, C-4, and C-5 positions of the imidazole ring, as well as further substitution on the N-1 and N-3 nitrogens. The introduction of various functional groups can significantly alter the molecule's properties. For instance, N-alkylation of the second nitrogen atom is a common strategy to create imidazolium (B1220033) salts, which are precursors to ionic liquids. d-nb.info The choice of the alkylating agent allows for the introduction of different alkyl chains, thereby modifying the compound's hydrophobicity and other characteristics. researchgate.net

Moreover, the introduction of substituents at the C-2 position can influence the compound's biological activity and thermal stability. researchgate.net For example, the synthesis of 2-aryl-4-benzoyl-imidazoles has been explored for potential antiproliferative activity. nih.gov While specific studies on the systematic functionalization of 1-Heptadecyl-1H-imidazole are not extensively documented in publicly available research, the principles derived from the study of other N-alkyl imidazoles are directly applicable. researchgate.netresearchgate.net These studies demonstrate that by carefully selecting the functional groups to be introduced onto the imidazole ring, it is possible to design molecules with targeted properties for applications in materials science, catalysis, and medicinal chemistry. nih.govuib.no

Synthesis and Characterization of Ionic Liquid Analogues of 1-Heptadecyl-1H-imidazole

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have garnered significant attention as green solvents and materials for various applications due to their unique properties, such as low vapor pressure, high thermal stability, and tunable solvency. mdpi.comwiserpub.com 1-Heptadecyl-1H-imidazole is a valuable precursor for the synthesis of imidazolium-based ionic liquids. The most common method for converting 1-Heptadecyl-1H-imidazole into an ionic liquid is through quaternization of the N-3 nitrogen atom. thieme-connect.de

A typical synthesis involves the reaction of 1-Heptadecyl-1H-imidazole with an alkyl halide, such as an alkyl bromide or chloride, to form the corresponding 1-heptadecyl-3-alkylimidazolium halide salt. For example, the synthesis of 1-hexadecyl-3-methylimidazolium bromide (a close analogue) is achieved by reacting 1-methylimidazole (B24206) with 1-bromohexadecane. mdpi.com Following a similar pathway, 1-Heptadecyl-1H-imidazole can be reacted with methyl iodide to yield 1-heptadecyl-3-methylimidazolium iodide.

The characterization of these ionic liquid analogues is crucial to understand their structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and elemental analysis are commonly employed. nih.govresearchgate.net For instance, in the ¹H NMR spectrum of a synthesized 1-alkyl-3-methylimidazolium halide, the appearance of a new singlet corresponding to the methyl protons on the N-3 nitrogen and a downfield shift of the imidazole ring protons confirm the successful quaternization. mdpi.com

The properties of the resulting ionic liquids are highly dependent on both the cation (the 1-heptadecyl-3-alkylimidazolium moiety) and the anion. The long heptadecyl chain imparts significant hydrophobicity to the cation, which can influence the IL's interaction with nonpolar substances. The choice of the anion (e.g., bromide, chloride, tetrafluoroborate, hexafluorophosphate) also plays a critical role in determining the IL's melting point, viscosity, and miscibility with other solvents. nih.gov

Below is a representative table of synthesized imidazolium-based ionic liquids with varying alkyl chains and their characterization data, illustrating the general approach.

| Cation | Anion | Synthesis Method | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) |

| 1-Hexadecyl-3-methylimidazolium | Bromide | N-alkylation | 95 | - | 0.84 (t, 3H), 1.23 (m, 26H), 1.77 (m, 2H), 3.85 (s, 3H), 4.15 (t, 2H), 7.72 (s, 1H), 7.78 (s, 1H), 9.15 (s, 1H) |

| 1-Butyl-3-methylimidazolium | Chloride | N-alkylation | - | - | - |

| 1-Decyl-3-methylimidazolium | Bromide | N-alkylation | - | - | - |

| 1-Dodecyl-3-methylimidazolium | Bromide | N-alkylation | - | - | - |

Data compiled from various sources for illustrative purposes. Specific values for 1-Heptadecyl-1H-imidazole derivatives would require dedicated experimental synthesis and characterization.

Impact of Alkyl Chain Length Variation on Molecular Properties and Applications

The length of the N-alkyl chain in N-alkyl imidazoles and their corresponding ionic liquids is a critical determinant of their molecular properties and, consequently, their applications. In the case of 1-Heptadecyl-1H-imidazole, the long C17 chain imparts significant lipophilicity, making it suitable for applications where interactions with nonpolar environments are desired, such as in surfactants and corrosion inhibitors. nih.gov

Systematic studies on a series of 1-alkyl-3-methylimidazolium chlorides have shown that increasing the alkyl chain length influences the intermolecular interactions within the ionic liquid. rsc.org While the hydrogen bond strength between the C2-H of the imidazolium ring and the chloride anion is not significantly affected by the alkyl chain length, variations in the infrared spectra indicate changes in the conformational isomerism of the alkyl chain. rsc.org This, in turn, can affect properties like viscosity and density. mdpi.com

The aggregation behavior of imidazolium-based ionic liquid surfactants is also strongly dependent on the alkyl chain length. nih.gov For instance, in a study of 1-hexadecyl-3-alkyl imidazolium bromides, the length of the second alkyl chain (at the N-3 position) was found to influence their interaction with sodium dodecyl sulfate (B86663) (SDS), leading to the formation of gels or precipitates depending on the chain length. nih.gov This highlights the tunability of their self-assembly properties by modifying the alkyl substituents.

In the context of biological applications, the antibacterial activity of 1-alkylimidazole derivatives has been shown to increase with the number of carbons in the alkyl chain up to a certain point (typically around nine carbons). researchgate.net This is attributed to the increased lipophilicity, which facilitates the compound's interaction with bacterial cell membranes. researchgate.net

The following table summarizes the general trends observed with increasing alkyl chain length in N-alkyl imidazoles and their derivatives:

| Property | Impact of Increasing Alkyl Chain Length | Rationale |

| Hydrophobicity/Lipophilicity | Increases | Greater nonpolar character from the longer hydrocarbon chain. |

| Viscosity | Generally increases | Increased van der Waals forces and potential for chain entanglement. |

| Density | Generally decreases | The larger volume of the alkyl chain relative to its mass. |

| Critical Micelle Concentration (CMC) | Decreases | Increased tendency to self-aggregate to minimize contact of the hydrophobic tail with water. |

| Antibacterial Activity | Increases up to an optimal length | Enhanced interaction with and disruption of bacterial cell membranes. |

Quantitative Structure-Property Relationships (QSPR) and Quantitative Structure-Activity Relationships (QSAR) for N-Alkyl Imidazoles

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies used to correlate the chemical structure of a series of compounds with their physicochemical properties or biological activities, respectively. researchgate.netijpsonline.comresearchgate.net These models are valuable for predicting the properties of new, unsynthesized compounds and for guiding the design of molecules with desired characteristics.

For N-alkyl imidazoles, QSAR studies have been conducted to understand the structural requirements for their antibacterial activity. researchgate.netijpsonline.com In one such study, it was found that the antibacterial activity was positively correlated with the dipole moment and the hydrophobicity of the molecule, while being negatively correlated with steric bulk (as described by the principal moment of inertia). researchgate.netijpsonline.com This suggests that for enhanced antibacterial potency, N-alkyl imidazoles should have a high dipole moment and be hydrophobic, but not excessively bulky. researchgate.netijpsonline.com

The general structure used for 2D-QSAR analysis of N-alkyl imidazole analogues often involves substitutions at the N-1 position and potentially at other positions on the imidazole ring. researchgate.net

A QSPR study on a series of imidazole derivatives aimed to predict quantum chemical properties like entropy and enthalpy of formation. researchgate.net Such models can be useful in assessing the stability and reactivity of new imidazole-based compounds without the need for extensive experimental work.

The descriptors used in these models are calculated from the molecular structure and can be categorized as:

Electronic: e.g., dipole moment, partial charges.

Steric/Topological: e.g., molecular weight, ovality, principal moments of inertia.

Thermodynamic: e.g., partition coefficient (log P), molar refractivity.

The following table presents a conceptual summary of descriptors and their typical influence on the activity of N-alkyl imidazoles based on published QSAR studies.

| Descriptor | Type | General Influence on Antibacterial Activity |

| Dipole Moment | Electronic | Positive correlation |

| Hydrophobicity (π or log P) | Thermodynamic | Positive correlation |

| Principal Moment of Inertia (Y-axis) | Steric | Negative correlation |

| Molar Refractivity (MR) | Steric/Electronic | Negative correlation (suggests less bulky groups are favored) |

These QSAR/QSPR models provide valuable insights into the structure-function relationships of N-alkyl imidazoles, including 1-Heptadecyl-1H-imidazole, and serve as a powerful tool in the rational design of new derivatives with optimized properties for specific applications. researchgate.netresearchgate.net

Conclusion and Future Research Trajectories for 1 Heptadecyl 1h Imidazole

Synthesis of Key Research Findings and Current Understanding

1-Heptadecyl-1H-imidazole is an organic compound featuring a seventeen-carbon alkyl chain attached to a nitrogen atom of an imidazole (B134444) ring. This structure imparts amphiphilic properties, with the long heptadecyl tail providing significant hydrophobicity and the imidazole head contributing polarity and functional reactivity.

Synthesis: The synthesis of 1-Heptadecyl-1H-imidazole and related long-chain N-alkyl imidazoles is typically achieved through well-established N-alkylation reactions. Common methods include:

The reaction of imidazole with a corresponding alkyl halide, such as 1-bromoheptadecane (B13588). This can be performed by first deprotonating imidazole with a strong base like sodium hydride in a solvent such as tetrahydrofuran (B95107) (THF), followed by the addition of the bromoalkane. nih.gov

An alternative approach involves reacting an appropriate alcohol, in this case, heptadecyl alcohol, with imidazole in the presence of a catalyst like concentrated sulfuric acid at elevated temperatures, typically between 100-120°C. quinoline-thiophene.com

Solvent-free methods using microwave irradiation or catalysis by solid bases like alkali-metal doped carbons are also employed to create N-alkyl imidazoles, offering more sustainable synthetic routes. orientjchem.orgresearchgate.net

Current Applications and Understanding: Research has primarily focused on the utility of 1-Heptadecyl-1H-imidazole and its long-chain analogues in several key areas:

Organic Synthesis Intermediate: The compound serves as a valuable intermediate. The reactive imidazole ring and the long alkyl group allow for the introduction of other functional groups, enabling the synthesis of more complex molecules and novel organic materials. quinoline-thiophene.com

Catalysis: As a ligand, 1-Heptadecyl-1H-imidazole can form complexes with metal ions. These resulting complexes can act as catalysts in various organic reactions, potentially increasing reaction rates and selectivity. quinoline-thiophene.com The long alkyl chain contributes to the solubility and stability of these catalysts in nonpolar media.

Precursors to Ionic Liquids: N-alkyl imidazoles are fundamental precursors in the synthesis of imidazolium-based ionic liquids (ILs). orientjchem.orgua.edu The length of the alkyl chain, such as the heptadecyl group, is a critical factor in determining the physical properties (e.g., viscosity, density, melting point) of the resulting IL. mdpi.com

Material Science: The amphiphilic nature of the molecule makes it suitable for applications as a surfactant or emulsifier. Furthermore, there is interest in its potential use for creating new electrolyte materials for electrochemical devices like high-performance batteries. quinoline-thiophene.com

The current understanding is that the long heptadecyl chain provides significant steric bulk and van der Waals interactions, which are crucial for applications like stabilizing nanoparticles and influencing the physical state of derived materials, rendering some waxy solids. nih.gov

Identification of Unexplored Research Avenues and Emerging Paradigms

While the foundational chemistry of 1-Heptadecyl-1H-imidazole is understood, numerous research avenues remain underexplored. The broader class of N-alkyl imidazoles is seeing a surge of interest in novel applications, signaling emerging paradigms for this compound.

Advanced Catalysis and Nanomaterials: There is significant unexplored potential for using long-chain alkyl imidazoles like 1-Heptadecyl-1H-imidazole as stabilizing ligands for metal nanoparticles (NPs). nih.gov Research has shown that longer alkyl chains (hexyl and dodecyl) provide robust protection for gold and palladium NPs. nih.gov Future work could systematically investigate how the heptadecyl chain influences the size, stability, and catalytic activity of a wider range of metal NPs (e.g., platinum, silver) for specific catalytic applications. nih.gov

Antimicrobial and Anti-Biofilm Agents: An emerging paradigm is the use of N-alkyl imidazoles as inhibitors of quorum sensing (QS) in pathogenic bacteria like Pseudomonas aeruginosa. nih.gov Studies have demonstrated that increasing the length of the alkyl chain on the imidazole ring enhances antimicrobial and anti-biofilm activity, likely by facilitating interaction with bacterial cell membranes. nih.gov 1-Heptadecyl-1H-imidazole, with its substantial alkyl chain, is a prime candidate for investigation as a potent anti-virulence agent, a strategy that could circumvent traditional antibiotic resistance mechanisms.

Carbon Capture Technologies: N-functionalized imidazoles are being explored as novel, non-volatile solvents for CO2 capture. ua.eduresearchgate.net While initial studies have measured the CO2 solubility in imidazoles with alkyl chains up to tetradecyl, the properties of 1-Heptadecyl-1H-imidazole in this context remain uncharacterized. researchgate.net Research into its CO2 absorption capacity, viscosity, and potential for synergistic effects with other amines could reveal its suitability for industrial gas separation processes. researchgate.net

Bioisosteres in Medicinal Chemistry: In drug discovery, long alkyl chains can modulate a compound's pharmacokinetic profile. While much of the focus on imidazole in medicine has been on other derivatives, the potential for 1-Heptadecyl-1H-imidazole to act as a lipid-anchored component in drug design or as a bioisostere for other long-chain molecules is an area ripe for exploration. nih.gov

Challenges and Opportunities in the Academic Research of N-Alkyl Imidazoles

The academic pursuit of N-alkyl imidazoles is characterized by a set of distinct challenges and significant opportunities that will shape the future of the field.

Challenges:

Sustainable Synthesis: A primary challenge is the development of green and sustainable synthetic methodologies. While progress has been made with flow chemistry and solid-base catalysis, many traditional methods still rely on harsh reagents, stoichiometric base, and organic solvents. researchgate.netthalesnano.com Transforming industrial chemical processes into more sustainable ones remains a key objective for chemical research in both academia and industry. researchgate.net

Cost and Availability: Many specialized N-alkylated imidazoles are not widely available commercially, and their synthesis can be expensive, which can be a barrier to exploratory research. thalesnano.com Developing cost-effective, scalable production methods is crucial for enabling broader investigation and application.

Comprehensive Characterization: There is a lack of comprehensive data on the thermophysical properties of long-chain N-alkyl imidazoles. While properties like density and viscosity have been studied for shorter chains and some branched isomers, a full understanding of how properties evolve with very long chains like heptadecyl is needed to guide molecular design for specific applications. mdpi.comresearchgate.net

Opportunities:

Molecular Tunability: The greatest opportunity lies in the inherent "tunability" of the N-alkyl imidazole structure. The ability to modify the alkyl chain (length, branching, cyclization) allows for the precise tailoring of physical and chemical properties. ua.edumdpi.com This provides a platform for designing molecules optimized for specific tasks, from acting as solvents with specific gas solubilities to functioning as ligands that control nanoparticle growth.

New Chemical Space: The exploration of N-alkyl imidazoles as antimicrobial agents that target virulence rather than viability opens a new chemical space for combating infectious diseases. nih.gov This approach offers a promising strategy to address the global challenge of antimicrobial resistance.

Interdisciplinary Applications: The diverse potential applications of these compounds, from catalysis and materials science to environmental technology (CO2 capture) and medicine, create vast opportunities for interdisciplinary research. quinoline-thiophene.comua.edunih.gov Collaborations between synthetic chemists, materials scientists, engineers, and microbiologists will be essential to fully realize the potential of compounds like 1-Heptadecyl-1H-imidazole.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.